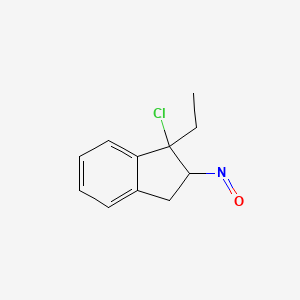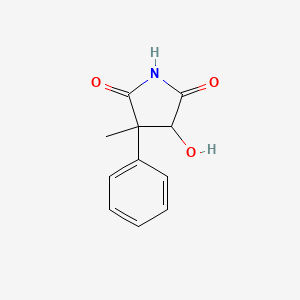
Diethyl (4-chloropent-2-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-chloropent-2-en-1-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a chlorinated pentenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-chloropent-2-en-1-yl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite reacts with 4-chloropent-2-en-1-yl bromide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-chloropent-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Aminophosphonates or thiophosphonates.
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Scientific Research Applications
Diethyl (4-chloropent-2-en-1-yl)phosphonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Materials Science: Utilized in the preparation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl (4-chloropent-2-en-1-yl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to interact with enzymes and other biological molecules. This interaction can inhibit or modify the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-carboxybut-1-yl)phosphonate
- Diethyl (4-chlorobut-1-yn-1-yl)phosphonate
- Diethyl (4-chlorobut-1-en-1-yl)phosphonate
Uniqueness
Diethyl (4-chloropent-2-en-1-yl)phosphonate is unique due to its specific chlorinated pentenyl structure, which imparts distinct reactivity and properties compared to other phosphonates. This uniqueness makes it valuable for specialized applications in synthesis and research .
Properties
CAS No. |
62083-51-6 |
|---|---|
Molecular Formula |
C9H18ClO3P |
Molecular Weight |
240.66 g/mol |
IUPAC Name |
4-chloro-1-diethoxyphosphorylpent-2-ene |
InChI |
InChI=1S/C9H18ClO3P/c1-4-12-14(11,13-5-2)8-6-7-9(3)10/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
BYNIMGCVWNHMHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC=CC(C)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,9'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dianthracene](/img/structure/B14544026.png)





![1-Phenyl-3-[(quinolin-4-yl)amino]propan-1-one](/img/structure/B14544065.png)


![7-{[2-(1H-Indol-3-yl)ethyl]amino}-2-methylheptane-2,3-diol](/img/structure/B14544098.png)

![3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanamide](/img/structure/B14544104.png)

